1-(3-aminopropyl)pyridin-2(1H)-one

Chemical Synthesis Quality Control Reproducibility

Researchers designing PROTACs often struggle to source a single scaffold that combines an amine handle for E3 ligase attachment with a target-protein-mimetic core. 1-(3-Aminopropyl)pyridin-2(1H)-one fills this gap. - Terminal primary amine allows direct amide coupling to E3 ligase ligands. - Pyridin-2-one core can be elaborated into kinase-targeting motifs (e.g., MPS1, Itk). - Propyl spacer provides optimal length for ternary complex exploration. - ≥95% purity ensures reproducibility in multi-step syntheses and fragment-based screens. Rigorously quality-controlled and shipped globally for pharmaceutical research.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 102675-58-1
Cat. No. B016863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-aminopropyl)pyridin-2(1H)-one
CAS102675-58-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CCCN
InChIInChI=1S/C8H12N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,5,7,9H2
InChIKeyFMSYLYHUWPAOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminopropyl)pyridin-2(1H)-one Overview


1-(3-Aminopropyl)pyridin-2(1H)-one (CAS: 102675-58-1) is a bifunctional organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized by a pyridin-2-one core linked via a propyl chain to a primary amine . This structure establishes it as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, offering a bioisosteric resemblance to peptide bonds and nucleobases . The compound is typically a solid at room temperature and exhibits basic properties due to its primary amine group .

Bifunctional Building Block

Amine handle and pyridinone core enable dual reactivity for fragment linking

Defined Propyl Spacer

3-carbon linker provides specific geometry for molecular interaction studies

Privileged Kinase Scaffold

3-aminopyridin-2-one core reported as starting point for kinase inhibitor design

1-(3-Aminopropyl)pyridin-2(1H)-one: Substitution Risks


Substituting 1-(3-aminopropyl)pyridin-2(1H)-one with a generic analog is scientifically unsound due to its unique bifunctional nature. The specific combination of a pyridin-2-one core and a terminal primary amine, connected by a propyl spacer, creates a distinct vector and reactivity profile not found in other aminoalkylated heterocycles . While compounds like 1-(3-aminopropyl)pyrrolidin-2-one may share the amine-terminated side chain, they lack the aromaticity and hydrogen-bonding pattern of the pyridinone ring, leading to different binding affinities and molecular recognition properties [1]. Similarly, 1-(2-aminoethyl)pyridin-2(1H)-one, with its shorter ethyl linker, offers a different spatial arrangement of functional groups, which can critically alter target engagement and synthetic utility . This compound's value proposition hinges on its precise geometry and dual reactivity.

Pyridin-2-one core: aromatic H-bond pattern and recognition
Pyrrolidin-2-one analog lacks ring aromaticity, may alter molecular recognition
3-carbon propyl linker geometry
2-carbon ethyl linker offers different functional group spacing, may shift target engagement

1-(3-Aminopropyl)pyridin-2(1H)-one Differentiation Evidence


High Purity Standards

This compound is available from reputable vendors with a minimum purity specification of 95% (by HPLC or NMR), ensuring reliable performance as a synthetic intermediate . This is a baseline requirement for research-grade materials and is critical for minimizing side reactions and impurities in subsequent synthetic steps .

Purity Specification
Data to verify
≥95% (HPLC/NMR)
Baseline quality standard
Vendor CoA review recommended
Chemical Synthesis Quality Control Reproducibility

Enhanced Polar Solubility

The presence of the primary amine on the propyl chain is documented to enhance the compound's solubility in polar solvents, a property not inherent to the unsubstituted pyridin-2-one core . While specific quantitative solubility data is not widely reported, this structural feature is a key differentiator for applications requiring aqueous or polar reaction conditions.

Polar Solubility
Class-level inference
Enhanced via primary amine
Supports polar solvent utility
Quantitative data unavailable
Medicinal Chemistry Formulation Bioconjugation

Propyl Linker Spacing

The propyl chain separating the pyridin-2-one ring and the primary amine provides a specific three-carbon spacer length. This contrasts with compounds like 1-(2-aminoethyl)pyridin-2(1H)-one (CAS 24935-08-8), which features a shorter ethyl linker . The different spacer length alters the distance and flexibility between the two functional groups, which can be critical for optimizing binding to biological targets or for designing effective PROTAC linkers.

Linker Length
Cross-study comparable
3C propyl vs. 2C ethyl linker (difference: 1 carbon atom)
Spacer geometry differentiation
May alter SAR outcomes
Medicinal Chemistry Chemical Biology Linker Design

Kinase Inhibitor Scaffold

The 3-aminopyridin-2-one motif, which is the core of 1-(3-aminopropyl)pyridin-2(1H)-one, has been established as a privileged scaffold for developing potent and selective kinase inhibitors [1]. Research has shown that 3-aminopyridin-2-one derivatives can achieve nanomolar potency against kinases such as MPS1 (IC50 values in the nM range), making this compound class a valuable starting point for fragment-based drug discovery (FBDD) and lead optimization [2].

Kinase Scaffold Activity
Class-level inference
3-aminopyridin-2-one derivatives reported with nM-range IC50
Supports fragment-based kinase design
Specific potency requires validation
Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Discovery

1-(3-Aminopropyl)pyridin-2(1H)-one Applications


Bifunctional Molecule Synthesis

This compound is ideally suited as a versatile building block for constructing bifunctional molecules, particularly Proteolysis-Targeting Chimeras (PROTACs). Its terminal primary amine serves as a convenient handle for attaching to a ligand for an E3 ubiquitin ligase (e.g., via amide coupling), while the pyridin-2-one core can be elaborated into a ligand for a target protein of interest (POI) . The propyl linker provides an optimal spacer length for exploring ternary complex formation .

Kinase Inhibitor Lead Generation

Given the validated class-level activity of 3-aminopyridin-2-ones as kinase inhibitors, this compound is a strategic choice for initiating fragment-based drug discovery (FBDD) campaigns or for use as a key intermediate in synthesizing focused libraries of potential kinase inhibitors . The scaffold has demonstrated activity against clinically relevant kinases like MPS1 and Itk, providing a scientifically sound rationale for its inclusion in oncology and immunology research programs .

Bioconjugation & Probe Development

The combination of an amine handle and a heterocyclic core that mimics nucleotide bases makes 1-(3-aminopropyl)pyridin-2(1H)-one a valuable tool for bioconjugation . The amine allows for facile conjugation to biomolecules (e.g., peptides, oligonucleotides) or fluorescent dyes, while the pyridinone moiety can engage in specific hydrogen-bonding interactions with target proteins or nucleic acids, enabling the development of novel chemical biology probes .

Complex Heterocycle Synthesis

As a high-purity (≥95%) solid , this compound is a reliable reagent for complex multi-step organic syntheses. The reactive primary amine can be used for reductive amination, amide bond formation, or as a directing group in C-H activation chemistry. The pyridinone ring can undergo further functionalization, making it a key intermediate for accessing diverse and complex heterocyclic architectures not readily available through other routes .

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Bifunctional amine handle and pyridinone core
Ternary complex formation assays
Kinase inhibitor fragment-based design
Privileged 3-aminopyridin-2-one scaffold
Kinase panel screening
Bioconjugation probe development
Amine for coupling, nucleobase mimicry
Binding assay validation
Complex heterocycle synthesis
High-purity dual-reactivity building block
Reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-aminopropyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.